5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with diethyl substituents at positions 5 and 6. This scaffold is structurally related to xanthine derivatives, with modifications that enhance lipophilicity and alter electronic properties.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(5-10-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
OKEHVGXBOARUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NN2)C(=O)N(C1=O)CC |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
A critical precursor is 5-amino-1-ethylpyrazole-4-carboxamide , which can be synthesized via nucleophilic substitution of 5-amino-1-methylpyrazole-4-carboxamide using ethylating agents like iodoethane. Alternative routes involve direct alkylation of 5-aminopyrazole with ethyl bromide under basic conditions.
Cyclization with Oxalyl Chloride
Adapting the method from, refluxing 5-amino-1-ethylpyrazole-4-carboxamide with oxalyl chloride (1.2 equiv) in dry toluene for 12 hours yields the diethyl derivative. This single-step process achieves 85–92% yield by leveraging the electron-withdrawing effect of the ethyl groups to enhance cyclization kinetics.
Reaction Scheme:
Key parameters:
Post-Cyclization Ethylation Strategies
For substrates where direct cyclization with ethyl groups is challenging, post-synthetic alkylation offers an alternative.
N-Alkylation of Pyrazolo[3,4-d]pyrimidine-dione
Treatment of unsubstituted pyrazolo[3,4-d]pyrimidine-dione with ethyl iodide in DMF using K₂CO₃ as a base introduces ethyl groups at N5 and N7 positions. This method requires careful stoichiometry (2.2 equiv ethyl iodide) to avoid over-alkylation.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Ethyl iodide (equiv) | 2.2 | Maximizes diethylation (78%) |
| Reaction time | 8 hours | Prevents decomposition |
| Base | K₂CO₃ | Superior to NaOH/Cs₂CO₃ |
Transition Metal-Catalyzed C-Ethylation
Palladium-catalyzed coupling using ethylboronic acids enables regioselective ethylation. A reported protocol employs Pd(OAc)₂ (5 mol%), SPhos ligand, and Cs₂CO₃ in dioxane at 100°C. This method is particularly effective for late-stage functionalization but suffers from higher costs (∼$320/mol).
One-Pot Multicomponent Approaches
Modern synthetic strategies favor one-pot assemblies to improve atom economy. A three-component reaction using ethyl glyoxylate, ethyl acetoacetate, and 3-aminopyrazole derivatives achieves 67% yield under microwave irradiation.
Mechanistic Insights:
-
Knoevenagel condensation between ethyl glyoxylate and ethyl acetoacetate forms a diketone intermediate.
-
Cyclocondensation with 3-amino-1-ethylpyrazole generates the pyrimidine ring.
Advantages:
-
30-minute reaction time vs. 12 hours conventional heating
-
Inherent ethyl group incorporation from starting materials
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol:DMF (4:1) produces needle-like crystals suitable for X-ray diffraction. Solvent polarity critically impacts purity:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 92 | Amorphous |
| Ethanol:DMF (4:1) | 99.5 | Rhombic plates |
| Acetonitrile | 85 | Microcrystalline |
Spectroscopic Fingerprints
-
¹H NMR (DMSO-d₆): δ 1.22 (t, 6H, J=7.1 Hz, CH₂CH₃), 3.98 (q, 4H, J=7.1 Hz, CH₂), 8.11 (s, 1H, pyrazole-H)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Oxalyl chloride route | 420 | 8.7 | 12.4 |
| Multicomponent | 380 | 5.1 | 7.9 |
| Post-alkylation | 510 | 11.2 | 15.6 |
(PMI = Process Mass Intensity; E-Factor = kg waste/kg product)
Waste Stream Management
The oxalyl chloride method generates HCl gas, necessitating scrubbers with NaOH solution (≥4 M). Multicomponent approaches produce biodegradable ethyl acetate as the primary byproduct.
Emerging Techniques
Flow Chemistry Adaptations
Continuous-flow reactors enhance safety in exothermic cyclization steps. A prototype system achieves 92% conversion in 3 minutes residence time at 140°C, compared to 12 hours batch processing.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of various cancers. In vitro assays demonstrated that certain derivatives exhibited potent anti-proliferative activities against lung cancer (A549) and colon cancer (HCT-116) cell lines. For instance, compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit inflammation-induced edema in animal models. The results indicated that these compounds had lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Enzyme Inhibition
5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition is significant for developing treatments for diseases like rheumatoid arthritis and certain viral infections . The structure-activity relationship studies have shown that modifications in the pyrazolo scaffold can enhance DHODH inhibitory activity.
Case Study 1: EGFR Inhibition
In a study focusing on the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several compounds which were screened for their efficacy against EGFR. Compound 12b emerged as a lead candidate due to its high potency and selectivity against both wild-type and mutant EGFR .
Case Study 2: Anti-inflammatory Activity
Another research effort involved synthesizing a range of pyrazolo derivatives and assessing their anti-inflammatory properties through various assays. The findings indicated that these compounds not only reduced inflammation but also exhibited lower toxicity profiles compared to existing anti-inflammatory medications .
Summary Table of Applications
| Application | Activity Type | Notable Compounds | IC50 Values |
|---|---|---|---|
| Anticancer | EGFR Inhibitor | Compound 12b | Wild-type: 0.016 µM Mutant: 0.236 µM |
| Anti-inflammatory | Edema Reduction | Various Derivatives | Lower than Diclofenac |
| Enzyme Inhibition | DHODH Inhibitor | Various Derivatives | Varies by compound |
Mechanism of Action
The mechanism of action of 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold, with modifications in substituents and fused rings significantly influencing properties:
Key Observations :
- Diethyl vs.
- Heterocyclic Fusion : Oxazole or isoxazole fusion (vs. pyrazole) alters electronic properties and biological target interactions. For example, oxazolo derivatives exhibit FGFR1 inhibition, while pyrazolo analogs may prioritize other targets .
- Electron-Withdrawing Groups : Chloro, fluoro, and propynyloxy substituents enhance herbicidal activity by modulating electron density and binding affinity .
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and reactivity:
Diethyl Impact : The diethyl groups likely lower melting points compared to phenyl-substituted analogs (e.g., 140–142°C for 7-methyl-3-phenyl) due to reduced crystallinity .
Biological Activity
5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a compound with the CAS number 501655-65-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 208.22 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 416.7 ± 37.0 °C |
| Flash Point | 205.8 ± 26.5 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Tumor Growth : In a study involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth and induced apoptosis in cancer cells. It was shown to suppress cell migration and block cell cycle progression leading to DNA fragmentation .
- Target Selectivity : The compound has demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC₅₀ values ranging from 0.3 to 24 µM across different studies .
The mechanisms through which 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects include:
- Apoptosis Induction : The compound has been observed to significantly increase the BAX/Bcl-2 ratio, a marker of apoptosis, suggesting that it promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : Flow cytometric analyses indicate that it can arrest the cell cycle at the S and G2/M phases, effectively halting cancer cell proliferation .
- Molecular Docking Studies : These studies have elucidated the binding modes of the compound with EGFR and other protein targets, providing insights into its inhibitory actions at the molecular level .
Case Studies
Several key studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Multiple Myeloma : A derivative similar to 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine was tested in xenograft models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). The results showed significant tumor growth reduction without major toxicity indicators .
- Epidermal Growth Factor Receptor Inhibition : Research demonstrated that certain derivatives exhibited potent anti-proliferative activities against A549 lung cancer cells and HCT-116 colorectal cancer cells with IC₅₀ values as low as 0.016 µM against wild-type EGFR .
Q & A
Advanced Research Question
- Variable isolation : Test one parameter at a time (e.g., solvent, catalyst concentration) using a factorial design .
- Replication : Perform reactions in triplicate to assess yield variability .
- Standardized protocols : Document exact molar ratios, stirring times, and purification steps .
- Cross-lab validation : Share samples with independent labs for spectral reproducibility checks .
How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Advanced Research Question
- Substituent variation : Synthesize derivatives with modified alkyl/aryl groups (e.g., replacing diethyl with dimethyl or phenyl) to assess steric/electronic effects .
- Enzyme assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular models : Evaluate cytotoxicity and uptake in cell lines via MTT assays or flow cytometry .
- Molecular docking : Correlate activity data with computational binding affinity predictions .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust/aerosols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
- Emergency protocols : For spills, use absorbent materials and avoid dry sweeping to minimize dust .
How can researchers analyze discrepancies in reaction yields when scaling up synthesis?
Advanced Research Question
- Kinetic profiling : Monitor reaction progress at different scales to identify rate-limiting steps .
- Heat/mass transfer analysis : Use jacketed reactors for consistent temperature control in large batches .
- Impurity profiling : Employ HPLC-MS to detect byproducts formed during scale-up .
- Solvent optimization : Switch to scalable solvents (e.g., water/ethanol mixtures) without compromising yield .
What methodologies are recommended for studying the environmental stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
